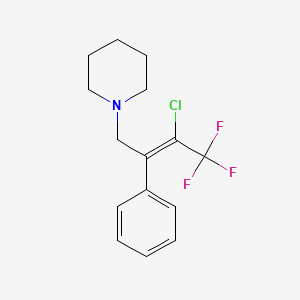![molecular formula C12H6F6N2S2 B3041068 Di[5-(trifluoromethyl)-2-pyridyl] disulfide CAS No. 259544-96-2](/img/structure/B3041068.png)
Di[5-(trifluoromethyl)-2-pyridyl] disulfide
Overview
Description
Di[5-(trifluoromethyl)-2-pyridyl] disulfide is a chemical compound with the molecular formula C12H6F6N2S2 and a molecular weight of 356.31 .
Chemical Reactions Analysis
Pyridyl disulfide-based thiol–disulfide exchange reactions have been used in the design of redox-responsive polymeric materials . This suggests that this compound could potentially participate in similar reactions.Scientific Research Applications
Catalytic Applications and Hydrogen Generation
One significant application of pyridyl disulfide derivatives is in the field of catalysis, particularly in hydrogen generation. For instance, a molecular complex mimicking the edge sites of molybdenum disulfide (MoS2), which are active for electrochemical hydrogen production, utilized a pentapyridyl ligand to structurally characterize a well-defined MoIV-disulfide complex. This complex showed robust activity in generating hydrogen from water, highlighting its potential as a low-cost alternative to platinum-based catalysts (Karunadasa et al., 2012).
Synthesis of Heterocycles
Pyridyl disulfide compounds have also been instrumental in the synthesis of heterocycles. Research demonstrates that sulfenylating reagents derived from di(2-pyridyl) disulfide interact with alkenes to facilitate addition-cyclization reactions. These processes yield novel heterocyclic compounds, such as 2,3-dihydro[1,3]thiazolo[3,2-a]pyridinium derivatives, showcasing the versatility of pyridyl disulfides in organic synthesis (Borisov et al., 2012).
Antimicrobial Activity
Furthermore, derivatives of pyridyl disulfide have been explored for their antimicrobial properties. An investigation into pyridyl disulfides that mimic the chemical reactivity of allicin (found in garlic) uncovered that these compounds exhibit antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. This study revealed that certain analogs with specific alkyl chain lengths possess a synergistic effect with vancomycin, offering a novel approach to combat antibiotic-resistant infections (Sheppard et al., 2018).
Functionalized Polymers for Biomedical Applications
Additionally, pyridyl disulfide-functionalized polymers have been developed as nanotherapeutic platforms due to their ability to undergo redox-sensitive disulfide exchange reactions. These reactions are pivotal for creating stimuli-responsive polymer therapeutics that can programmably release their cargoes in response to specific cellular conditions, such as the presence of glutathione. This property is particularly beneficial for targeted drug delivery and release within the reductive environment of cells, underscoring the potential of pyridyl disulfide polymers in advanced biomedical applications (Sui et al., 2019).
Safety and Hazards
Future Directions
Trifluoromethylpyridine and its intermediates, including Di[5-(trifluoromethyl)-2-pyridyl] disulfide, are important ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research could focus on exploring novel applications of these compounds in these industries.
properties
IUPAC Name |
5-(trifluoromethyl)-2-[[5-(trifluoromethyl)pyridin-2-yl]disulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2S2/c13-11(14,15)7-1-3-9(19-5-7)21-22-10-4-2-8(6-20-10)12(16,17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBQFNUFKOTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040985.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea](/img/structure/B3040986.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea](/img/structure/B3040988.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea](/img/structure/B3040989.png)
![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)
![N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040994.png)

![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)
![3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041003.png)
![[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)
